molecular formula C19H18O5 B2864926 4-(7-Acetoxychroman-3-yl)phenyl acetate CAS No. 69618-79-7

4-(7-Acetoxychroman-3-yl)phenyl acetate

Cat. No.: B2864926
CAS No.: 69618-79-7
M. Wt: 326.348
InChI Key: FZMVBBSMLVGUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Acetoxychroman-3-yl)phenyl acetate is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34. It is also known by its systematic name, 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-3,4-dihydro-, 7-acetate . This compound is characterized by the presence of a chroman ring system substituted with acetoxy groups, making it a derivative of chroman.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Acetoxychroman-3-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the reaction of pyrene-4,5-dione with ammonium acetate, 4-(tert-butyl)aniline, and 7-(diethylamino)coumarin-3-carbaldehyde in acetic acid as the medium . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(7-Acetoxychroman-3-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction may produce chromanol derivatives.

Scientific Research Applications

4-(7-Acetoxychroman-3-yl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(7-Acetoxychroman-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Hydroxychroman-3-yl)phenyl acetate
  • 4-(7-Methoxychroman-3-yl)phenyl acetate
  • 4-(7-Ethoxychroman-3-yl)phenyl acetate

Uniqueness

4-(7-Acetoxychroman-3-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of acetoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(7-acetyloxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-8,10,16H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVBBSMLVGUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC(=O)C)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.